molecular formula C21H21N3O3 B5873630 N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5873630
M. Wt: 363.4 g/mol
InChI Key: STPLADNBBIYYCO-UHFFFAOYSA-N
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Description

N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, studies have shown that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of plant pathogens and pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and development of plant pathogens and pests. However, the biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its potential to exhibit anticancer and antimicrobial activity. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its potential as a plant growth regulator and its ability to improve crop yield. Additionally, research could focus on the development of new materials incorporating this compound for various applications.

Synthesis Methods

The synthesis of N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been studied for its ability to control plant pathogens and pests. In materials science, it has been investigated for its potential use as a polymer additive to improve the mechanical properties of polymers.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-12-24(20(25)15-26-18-11-7-8-16(2)13-18)14-19-22-21(23-27-19)17-9-5-4-6-10-17/h3-11,13H,1,12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLADNBBIYYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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